5-Bromo-2,4,6-trimethylpyridin-3-ol
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Overview
Description
5-Bromo-2,4,6-trimethylpyridin-3-ol is a chemical compound with the CAS Number: 1823879-46-4 . It has a molecular weight of 216.08 and its IUPAC name is 5-bromo-2,4,6-trimethylpyridin-3-ol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2,4,6-trimethylpyridin-3-ol is 1S/C8H10BrNO/c1-4-7(9)5(2)10-6(3)8(4)11/h11H,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-2,4,6-trimethylpyridin-3-ol is a solid compound . It has a molecular weight of 216.08 .Scientific Research Applications
Synthesis of Metal-complexing Molecular Rods
5-Bromo-2,4,6-trimethylpyridin-3-ol serves as a precursor in the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are essential for preparing metal-complexing molecular rods, which have applications in designing new materials with specific electronic or photonic properties. The synthesis process involves Stille coupling and bromination techniques, providing a pathway to versatile molecular structures with potential utility in nanotechnology and molecular electronics (Schwab, Fleischer, & Michl, 2002).
Organic Synthesis and Ligand Design
This compound also plays a crucial role in the synthesis of various organic molecules and ligands. For instance, it has been used in the preparation of 5'-substituted-6-carboxylic-2,2'-bipyridine acid derivatives. These derivatives are significant for building preorganized ligands that can bind to metal ions, potentially useful in creating complex coordination compounds for catalysis or materials science. The transformation of the bromo group into an ester or acid functionality allows for further derivatization and functionalization, opening new avenues for the rational design of sophisticated ligands (Charbonnière, Weibel, & Ziessel, 2002).
Electrocatalytic Carboxylation
The compound is a substrate in the electrocatalytic carboxylation reactions with CO2, converting 2-amino-5-bromopyridine to 6-aminonicotinic acid in ionic liquids. This reaction demonstrates the utility of 5-Bromo-2,4,6-trimethylpyridin-3-ol derivatives in synthesizing valuable organic compounds from simple precursors under environmentally benign conditions. Such processes are of significant interest for the development of green chemistry methodologies, where CO2 acts as a carbon source in organic synthesis (Feng, Huang, Liu, & Wang, 2010).
Novel Pyridine Derivatives Synthesis
Another application involves the palladium-catalyzed Suzuki cross-coupling reaction, leading to the creation of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives are studied for their potential biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such research underlines the importance of 5-Bromo-2,4,6-trimethylpyridin-3-ol derivatives in medicinal chemistry, where they serve as key intermediates in the discovery and development of new therapeutic agents (Ahmad et al., 2017).
Future Directions
properties
IUPAC Name |
5-bromo-2,4,6-trimethylpyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-4-7(9)5(2)10-6(3)8(4)11/h11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTGJQXVOPBYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4,6-trimethylpyridin-3-ol |
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